1-Bromo-4-methoxy-5-methylhexane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its molecular formula is C₈H₁₉BrO, and it has a molecular weight of approximately 179.098 g/mol. The structure features a bromine atom attached to the first carbon of a hexane chain, with a methoxy group (-OCH₃) at the fourth position and a methyl group (-CH₃) at the second position. The structural representation can be illustrated as follows:
This compound exhibits unique properties due to the presence of both a bromine and a methoxy group, which can influence its reactivity and biological activities.
While specific biological activity data for 1-bromo-4-methoxy-5-methylhexane is limited, compounds with similar halogen and methoxy functionalities often exhibit interesting pharmacological properties. Studies on related alkyl halides suggest potential antimicrobial and antifungal activities due to their capability to disrupt cellular membranes or interfere with metabolic pathways .
Synthesis of 1-bromo-4-methoxy-5-methylhexane can be achieved through several methods:
1-Bromo-4-methoxy-5-methylhexane has several potential applications:
Several compounds share structural similarities with 1-bromo-4-methoxy-5-methylhexane. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Bromo-3-methylhexane | C₇H₁₅Br | Bromine on the first carbon with methyl at third position. |
| 1-Bromo-4-ethylhexane | C₈H₁₇Br | Ethyl group instead of methoxy at the fourth position. |
| 1-Bromo-5-methoxy-2-methylpentane | C₈H₁₇BrO | Different carbon chain length and position of methoxy group. |
Uniqueness: The combination of both a methoxy group and a bromo substituent on adjacent carbons distinguishes 1-bromo-4-methoxy-5-methylhexane from other similar compounds, potentially influencing its reactivity and biological properties .
The synthesis of 1-bromo-4-methoxy-5-methylhexane requires selective bromination strategies that accommodate the presence of the methoxy functional group while achieving regioselective carbon-halogen bond formation [1] [2]. Direct bromination approaches using molecular bromine represent the most straightforward methodology, though selectivity considerations necessitate careful optimization of reaction parameters [3] [4].
Table 1: Bromination Strategies for Alkoxy-Substituted Alkanes
| Strategy | Reaction Conditions | Selectivity | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination with Br₂ | Br₂, CCl₄ or CH₂Cl₂, 0-25°C | Low to moderate | 60-85 | Simple procedure, inexpensive reagents | Poor regioselectivity, hazardous reagent |
| N-Bromosuccinimide (NBS) Bromination | NBS, CCl₄, AIBN or peroxide, hν, reflux | High for allylic positions | 70-90 | Selective for allylic positions, mild conditions | Side reactions, radical conditions required |
| Pyridine Hydrobromide Perbromide | C₅H₅NH⁺Br₃⁻, AcOH, 80-90°C | Moderate to high | 65-88 | Solid reagent, safer handling than Br₂ | Acidic conditions may affect sensitive groups |
| Tetrabutylammonium Tribromide | Bu₄NBr₃, solvent-free or H₂O, RT | High | 75-95 | Solvent-free options, high atom economy | Higher cost of reagent |
| Crown Ether-Bromine Complexes | Crown ether·Br₂ complex, CH₂Cl₂, 0-25°C | Very high stereoselectivity | 70-85 | Controlled stereochemistry, mild conditions | Requires preparation of complex, limited scope |
N-bromosuccinimide mediated bromination has emerged as a particularly effective approach for alkoxy-substituted substrates, providing excellent regioselectivity when radical conditions are employed [4]. The mechanism proceeds through allylic hydrogen abstraction, forming stable allylic radicals that react selectively with the brominating agent [4]. Research demonstrates that allylic carbon-hydrogen bonds exhibit reduced bond dissociation energies of approximately 370 kilojoules per mole compared to 410 kilojoules per mole for typical secondary alkyl positions [4].
Crown ether-bromine complexes offer exceptional stereoselectivity in bromination reactions, with formation constants indicating similar thermodynamic behavior across different macrocyclic polyethers [5]. Dibenzo-18-crown-6 and polydibenzo-18-crown-6 complexes demonstrate particularly high stereoselectivity for anti-bromination, achieving superior control over product stereochemistry compared to conventional bromine delivery methods [5].
The utilization of tetrabutylammonium tribromide as a brominating agent provides significant advantages in terms of atom economy and handling safety [6]. This reagent demonstrates exceptional efficiency in bromination of aromatic substrates, with reaction yields consistently exceeding 75% under optimized conditions [6]. The solid-state nature of this reagent eliminates many of the handling challenges associated with molecular bromine while maintaining high reactivity profiles [6].
The incorporation of methoxy functionality into alkyl bromide frameworks represents a critical synthetic transformation requiring precise control over reaction pathways and substrate selectivity [7] [8]. Williamson ether synthesis remains the most widely employed methodology for methoxy group introduction, utilizing sodium or potassium methoxide as nucleophilic partners in polar aprotic solvents [9].
Table 2: Nucleophilic Substitution Routes for Methoxy Group Introduction
| Method | Reaction Conditions | Substrate Scope | Typical Yield (%) | Regioselectivity | Limitations |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | RONa/ROK + R′X, DMF/THF, 60-100°C | Primary and secondary halides | 75-95 | Excellent | Strong basic conditions, elimination side reactions |
| Alkoxymercuration-Demercuration | Alkene + Hg(OAc)₂, MeOH; NaBH₄ | Terminal and internal alkenes | 70-90 | Markovnikov | Toxic mercury reagents, limited to alkenes |
| Mitsunobu Reaction | ROH + R′OH, DIAD, PPh₃, THF, RT | Primary and secondary alcohols | 65-85 | Inversion of configuration | Sensitive to steric hindrance, waste generation |
| Transition Metal-Catalyzed C-O Coupling | ArX + ROH, Pd or Cu catalyst, base, 80-120°C | Aryl and vinyl halides | 60-90 | Defined by halide position | Expensive catalysts, limited to sp² systems |
| SN2 Displacement of Halides | RX + NaOCH₃/KOCH₃, MeOH, 50-80°C | Primary and some secondary halides | 70-95 | Excellent (SN2 pathway) | Competing elimination, limited to primary substrates |
Nucleophilic aromatic substitution reactions involving methoxy groups have demonstrated remarkable versatility, particularly when mediated by sodium hydride-lithium iodide composite systems [10] [8]. Research findings indicate that methoxy groups, traditionally considered poor leaving groups, exhibit superior nucleophilic displacement ability under specific catalytic conditions [10] [8]. Experimental and computational approaches have verified this enhanced reactivity through concerted aromatic substitution mechanisms [10] [8].
The alkoxymercuration-demercuration sequence provides reliable access to methoxy-substituted alkyl chains with predictable regioselectivity following Markovnikov addition patterns [11]. This methodology tolerates a broad range of functional groups and delivers consistent yields across diverse substrate classes [11]. However, environmental and toxicological concerns regarding mercury-containing reagents have limited industrial adoption of this approach [11].
Mitsunobu reaction protocols enable direct conversion of alcohols to methyl ethers under mild conditions, proceeding through inversion of configuration at stereogenic centers [11]. The reaction mechanism involves initial formation of betaine intermediates followed by intramolecular displacement, providing excellent stereochemical control [11]. Optimization studies demonstrate that reaction efficiency correlates strongly with substrate electronics and steric accessibility [11].
Asymmetric synthesis of brominated methoxy compounds has experienced substantial advancement through the development of sophisticated chiral catalyst systems capable of inducing high levels of enantioselectivity [12] [13]. Chiral phosphoric acid catalysts have emerged as particularly effective mediators for asymmetric bromocyclization reactions, achieving enantioselectivities ranging from 76% to 99% under optimized conditions [12].
Table 3: Catalytic Approaches in Asymmetric Synthesis of Brominated Compounds
| Catalyst System | Reaction Type | Typical Conditions | Enantioselectivity (% ee) | Substrate Scope | Key Advantages |
|---|---|---|---|---|---|
| Chiral Phosphoric Acids | Asymmetric bromocyclization | CPA (5-10 mol%), NaBr/oxidant, -20 to 0°C | 76-99 | Tryptamines, styrenes, alkenes | High enantioselectivity, mild conditions |
| Cinchona Alkaloid Derivatives | Asymmetric bromination of alkenes | Alkaloid (10 mol%), Br₂, CH₂Cl₂, -78 to -40°C | 60-90 | Alkenes, chalcones, stilbenes | Commercially available catalysts, broad scope |
| Chiral N,N′-dioxide-Metal Complexes | Asymmetric bromoamination | N,N′-dioxide-Sc(NTf₂)₃ (5 mol%), NBS, -20°C | 85-97 | Chalcones, activated alkenes | High yields and diastereoselectivity |
| Tritylpyrrolidine Catalysts | α-Bromination of aldehydes | Tritylpyrrolidine (0.1-1 mol%), KBA, 0°C | 90-99 | Aliphatic and aromatic aldehydes | Low catalyst loading, scalable |
| Chiral Crown Ether-Bromine Complexes | Stereoselective bromination | Crown ether·Br₂ (1.1 equiv), CH₂Cl₂, -20°C | 70-85 | Stilbenes, chalcones, dienes | Simple procedure, good stereoselectivity |
The development of ketone-based brominating agents has revolutionized asymmetric α-bromination methodologies, enabling highly enantioselective transformations with minimal catalyst loadings [14]. Tritylpyrrolidine catalysts demonstrate exceptional performance in these systems, achieving enantioselectivities exceeding 90% with catalyst loadings as low as 0.1 mole percent [14]. The reaction mechanism proceeds through enamine activation, providing predictable stereochemical outcomes across diverse aldehyde substrates [14].
Electricity-driven asymmetric bromocyclization represents a significant advancement in sustainable synthesis methodology, utilizing weak ion-pairing interactions with chiral phosphate catalysts [15]. This approach combines phase-transfer catalysis with electrochemical bromine generation, eliminating the need for stoichiometric chemical oxidants [15]. Synergistic effects across multiple catalytic events, including anodic oxidation, ion exchange, phase transfer, and asymmetric bromination, prove critical to achieving high selectivity [15].
Cinchona alkaloid-mediated asymmetric bromination proceeds through formation of asymmetric bromine-alkaloid complexes that serve as chiral brominating agents [16]. The stereochemical outcome depends on minimizing repulsive non-bonded interactions between alkene substituents and alkaloid framework during halogen transfer [16]. Experimental evidence supports preferential bromine attachment to the quinuclidine nitrogen rather than the quinoline system, positioning the chiral framework for optimal asymmetric induction [16].
Effective purification of brominated methoxy compounds requires careful selection of techniques that accommodate the specific physical and chemical properties of these molecules [17] [18]. Fractional distillation represents the most commonly employed purification method for volatile brominated compounds, with optimization focusing on pressure reduction and temperature gradient control [9] [19].
Table 4: Purification Techniques and Yield Optimization for Brominated Compounds
| Technique | Optimal Conditions | Applicable For | Yield Recovery (%) | Critical Parameters | Scale Applicability |
|---|---|---|---|---|---|
| Fractional Distillation | Reduced pressure, temperature gradient control | Low to medium MW brominated compounds | 85-95 | Boiling point difference, heating rate | Lab to pilot scale |
| Recrystallization | Solvent selection based on solubility differences | Crystalline brominated products | 80-95 | Cooling rate, solvent purity, seeding | Lab to industrial scale |
| Column Chromatography | Silica gel, hexane/EtOAc gradient | Complex mixtures, sensitive compounds | 75-90 | Eluent polarity, column loading | Lab scale, limited scalability |
| Extraction/Washing | Aqueous Na₂S₂O₃, NaHCO₃, brine washes | Removal of excess Br₂ and acid by-products | 90-98 | pH control, partition coefficient | All scales |
| Continuous Flow Purification | In-line extraction and scavenging columns | Continuous production, industrial scale | 85-95 | Flow rate, residence time, mixing efficiency | Pilot to industrial scale |
Recrystallization techniques prove particularly effective for crystalline brominated products, with solvent selection based on differential solubility profiles between target compounds and impurities [20]. Critical parameters include cooling rate control, solvent purity maintenance, and strategic seeding to promote uniform crystal formation [20]. Optimization studies demonstrate that slow cooling protocols minimize compound loss through enhanced crystal quality and reduced occlusion of impurities [20].
The implementation of aqueous washing sequences using sodium thiosulfate, sodium bicarbonate, and saturated brine solutions provides efficient removal of excess bromine and acidic by-products [9] [19]. This approach achieves yield recoveries exceeding 90% while maintaining product integrity across diverse substrate classes [9] [19]. Systematic pH control during extraction sequences proves critical for maximizing partition coefficients and minimizing hydrolytic degradation [9] [19].
Column chromatography on silica gel with carefully optimized hexane-ethyl acetate gradient elution systems enables effective separation of complex brominated product mixtures [20]. However, scalability limitations restrict this approach primarily to laboratory-scale applications [20]. Alternative solid-phase extraction techniques using functionalized resins have shown promise for larger-scale purification requirements [20].
Industrial production of brominated methoxy compounds presents significant technical and economic challenges that require comprehensive engineering solutions [21] [22]. Bromine handling safety represents the paramount concern, necessitating implementation of in-situ generation systems and closed-loop processing to minimize personnel exposure [23] [24].
Table 5: Industrial-Scale Production Challenges for Brominated Compounds
| Challenge | Technical Solution | Process Parameters | Equipment Considerations | Economic Impact |
|---|---|---|---|---|
| Bromine Handling Safety | In-situ bromine generation, closed systems | Br₂ generation rate: 0.5-2 mol/h/L | Corrosion-resistant materials (PTFE, glass-lined) | Capital cost increase: 15-25% |
| Reaction Exothermicity Control | Continuous flow reactors, efficient heat exchange | Heat removal capacity: 50-100 kW/m³ | Plate heat exchangers, jacketed reactors | Operating cost reduction: 5-15% |
| Selectivity Maintenance at Scale | Precise temperature control, optimized mixing | Temperature control: ±1°C, mixing Re > 10,000 | Static mixers, controlled feed systems | Yield improvement: 3-8% |
| By-product Formation | Continuous product removal, selective quenching | Residence time: 15-60 min, inline monitoring | Continuous distillation, crystallization units | Waste disposal cost reduction: 20-40% |
| Environmental Considerations | Bromine recycling, waste treatment systems | Bromine recovery: >95%, effluent Br⁻ < 10 ppm | Scrubbing towers, ion-exchange systems | Regulatory compliance cost: variable |
Continuous photochemical benzylic bromination processes have demonstrated exceptional scalability, achieving productivities exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [22]. These systems utilize in-situ bromine generation from sodium bromate and hydrogen bromide, coupled with efficient light delivery through microstructured photochemical reactors [22]. Optimization studies reveal that complete conversion can be achieved in residence times as low as 15 seconds under appropriate conditions [21].
Reaction exothermicity control requires sophisticated heat management systems capable of removing 50-100 kilowatts per cubic meter of reactor volume [25] [26]. Continuous flow reactor designs with efficient heat exchange capabilities provide superior thermal control compared to traditional batch processes [25] [26]. Implementation of plate heat exchangers and jacketed reactor systems enables precise temperature regulation within ±1°C, critical for maintaining product selectivity [25] [26].
The development of environmentally sustainable bromination processes focuses on bromine recycling and waste treatment systems that achieve greater than 95% bromine recovery [27] [24]. Advanced extraction and purification technologies, including ion-exchange systems and scrubbing towers, reduce effluent bromide concentrations to less than 10 parts per million [27] [24]. These environmental considerations significantly impact process economics, with waste disposal cost reductions of 20-40% offsetting increased capital investments [27] [24].
The electrophilic substitution patterns of 1-bromo-4-methoxy-5-methylhexane are primarily governed by the reactivity of the bromine atom as a leaving group rather than its participation as an electrophile. This compound contains a carbon-bromine bond where the bromine atom bears a partial negative charge due to its high electronegativity, making the carbon atom electrophilic [1] [2].
The electrophilic substitution behavior differs significantly from aromatic systems. In aromatic electrophilic substitution, the benzene ring acts as a nucleophile attacking an electrophile, with the reaction proceeding through a carbocation intermediate [1] [2]. However, in 1-bromo-4-methoxy-5-methylhexane, the aliphatic carbon bearing the bromine substituent becomes electrophilic and susceptible to nucleophilic attack rather than electrophilic substitution.
The regioselectivity in electrophilic processes involving this compound depends on the stability of potential carbocation intermediates that may form during reaction pathways [3] [4]. The presence of the methoxy group at the 4-position can provide stabilization through resonance donation, while the methyl group at the 5-position offers inductive stabilization effects. These substituent effects influence the electronic distribution and reactivity patterns throughout the molecule.
The electrophilic character of the carbon-bromine bond makes this compound more likely to undergo nucleophilic substitution reactions rather than true electrophilic substitution processes. The bromine atom serves as an excellent leaving group due to its ability to stabilize the negative charge after departure, facilitating various substitution mechanisms [3] [5].
1-Bromo-4-methoxy-5-methylhexane undergoes nucleophilic displacement reactions through both SN1 and SN2 mechanisms, with the specific pathway depending on reaction conditions, nucleophile characteristics, and structural factors [6] [7] [8].
The SN2 mechanism predominates when strong nucleophiles attack the primary carbon bearing the bromine atom. This mechanism proceeds through a concerted, single-step process where the nucleophile approaches from the backside of the carbon-bromine bond, leading to inversion of configuration at the reaction center [6] [8]. The rate law for SN2 reactions follows second-order kinetics: Rate = k[R-X][Nu], indicating dependence on both substrate and nucleophile concentrations [8].
For SN1 reactions, the mechanism involves a two-step process beginning with ionization of the carbon-bromine bond to form a carbocation intermediate. The rate-determining step is carbocation formation, resulting in first-order kinetics: Rate = k[R-X] [8]. The carbocation intermediate can undergo nucleophilic attack from either face, leading to racemization of stereochemistry at the reaction center.
The methoxy substituent at the 4-position significantly influences the nucleophilic substitution behavior through electronic effects. The oxygen atom can provide resonance stabilization to nearby carbocation centers, potentially favoring SN1 pathways when the reaction center is appropriately positioned [7]. Additionally, the methoxy group can participate in neighboring group participation, affecting both reaction rates and product distributions.
Solvent effects play a crucial role in determining the preferred mechanism. Polar protic solvents stabilize both the carbocation intermediate and the bromide leaving group, favoring SN1 pathways. Conversely, polar aprotic solvents enhance nucleophile reactivity by reducing solvation, thereby promoting SN2 mechanisms [8] [10].
1-Bromo-4-methoxy-5-methylhexane can undergo elimination reactions through E1 and E2 mechanisms, resulting in alkene formation through loss of hydrogen bromide [11] [12] [13].
The E2 mechanism represents the most synthetically useful elimination pathway for this compound. This process involves a concerted, single-step mechanism where base-induced proton abstraction occurs simultaneously with carbon-bromine bond cleavage [12] [13]. The reaction follows second-order kinetics: Rate = k[R-X][Base], demonstrating dependence on both substrate and base concentrations [13].
The E2 mechanism requires anti-periplanar geometry between the departing proton and bromine atom for optimal orbital overlap during the transition state. This stereoelectronic requirement influences regioselectivity, with elimination favoring the most accessible β-hydrogen atoms [12] [13]. The presence of the methoxy group at the 4-position and methyl group at the 5-position affects the accessibility of β-hydrogens and can influence product distributions.
The E1 mechanism proceeds through a two-step process involving initial carbocation formation followed by proton loss. The rate-determining step is carbocation formation, resulting in first-order kinetics: Rate = k[R-X] [13]. This mechanism becomes competitive when the substrate can form relatively stable carbocation intermediates, particularly when electron-donating substituents like the methoxy group provide stabilization.
Zaitsev's rule generally governs product selectivity in elimination reactions, favoring formation of the most substituted alkene as the major product [14] [15]. However, steric effects and the specific substitution pattern in 1-bromo-4-methoxy-5-methylhexane can influence regioselectivity, potentially leading to mixtures of constitutional isomers.
Base strength and structure significantly affect elimination pathways. Strong, bulky bases favor E2 mechanisms and can shift regioselectivity toward less substituted alkenes through steric interactions [12] [16]. Weak bases under protic conditions favor E1 mechanisms, particularly with substrates capable of forming stable carbocation intermediates [13] [16].
1-Bromo-4-methoxy-5-methylhexane participates in various radical-mediated transformation processes, with the carbon-bromine bond serving as both a radical source and a site for radical reactions [17] [18] [19].
The radical substitution mechanism involves three distinct phases: initiation, propagation, and termination [18] [19] [20]. During initiation, homolytic cleavage of the carbon-bromine bond generates alkyl radicals, typically promoted by heat, light, or radical initiators [19] [20]. The bond dissociation energy of the carbon-bromine bond (approximately 280 kJ/mol) makes this process energetically feasible under appropriate conditions.
The propagation phase consists of two key steps that maintain the radical chain process. First, the alkyl radical abstracts a hydrogen atom from a suitable hydrogen donor, forming a new carbon-hydrogen bond and generating a new radical species [18] [19]. Second, the newly formed radical can react with bromine molecules or other halogen sources to produce alkyl halides while regenerating bromine radicals [19] [20].
Regioselectivity in radical reactions depends on the stability of the intermediate radicals formed during the propagation steps [21] [22]. Tertiary radicals exhibit the highest stability, followed by secondary and primary radicals. This stability order influences the site of radical formation and subsequent reaction pathways [21] [22].
The methoxy substituent at the 4-position can participate in radical stabilization through resonance effects when the radical center is appropriately positioned. The oxygen atom can donate electron density to stabilize adjacent radical centers, influencing both reaction rates and product distributions [17] [18].
Termination processes involve the combination of two radical species to form stable products. Common termination reactions include radical coupling, disproportionation, and radical-radical recombination [18] [19]. The efficiency of termination processes affects overall reaction yields and product distributions.
1-Bromo-4-methoxy-5-methylhexane exhibits diverse coordination chemistry behavior with transition metals, functioning as a ligand through multiple coordination modes [23] [24] [25].
The bromine atom serves as a σ-donor ligand, capable of forming coordinate bonds with transition metal centers through its lone pair electrons [26] [27]. As a halide ligand, bromine typically adopts terminal coordination geometries, although bridging modes are possible in multinuclear complexes [26] [27]. The electronegativity of bromine contributes to the stability of metal-bromine bonds while maintaining sufficient lability for ligand substitution reactions.
The methoxy group at the 4-position provides additional coordination sites through the oxygen atom. Oxygen can function as a σ-donor ligand, utilizing its lone pair electrons to form coordinate bonds with metal centers [23] [25]. This dual coordination capability enables 1-bromo-4-methoxy-5-methylhexane to function as a chelating ligand under appropriate conditions, potentially forming stable five- or six-membered chelate rings.
Oxidative addition reactions represent a fundamental process in the coordination chemistry of this compound [24] [28]. Low-valent transition metal complexes can undergo oxidative addition with the carbon-bromine bond, resulting in simultaneous oxidation of the metal center and increase in coordination number [24] [28]. This process is particularly important in catalytic cycles involving carbon-carbon bond formation and functionalization reactions.
The metal-alkyl bonds formed through oxidative addition exhibit characteristic properties including σ-donor ability and potential for β-hydrogen elimination [29]. The presence of β-hydrogen atoms in the alkyl chain can lead to elimination reactions, forming alkene products and metal-hydride complexes [29].
Coordination number preferences depend on the specific metal center, its oxidation state, and the steric requirements of the coordinated ligands [25]. Common coordination geometries include tetrahedral (coordination number 4), square planar (coordination number 4), and octahedral (coordination number 6) [25] [30].
The stability of coordination complexes depends on multiple factors including the nature of the metal center, the electronic properties of the ligands, and the overall charge balance of the complex [23] [25]. The electron-donating properties of both the bromine and methoxy substituents contribute to complex stability through effective metal-ligand bonding interactions.